6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide

Medicinal Chemistry Conformational Analysis Structural Biology

6-Nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 799259-10-2) is a synthetic small molecule belonging to the 2-oxochromene-3-carboxamide (coumarin-3-carboxamide) class, defined by a 6-nitro-substituted chromene core linked via a 3-carboxamide bridge to a pyridin-2-ylmethyl side chain. With a molecular formula of C16H11N3O5 and a molecular weight of 325.27 g/mol, this compound is commercially available as a screening-grade research compound from multiple chemical suppliers.

Molecular Formula C16H11N3O5
Molecular Weight 325.28
CAS No. 799259-10-2
Cat. No. B2858806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
CAS799259-10-2
Molecular FormulaC16H11N3O5
Molecular Weight325.28
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
InChIInChI=1S/C16H11N3O5/c20-15(18-9-11-3-1-2-6-17-11)13-8-10-7-12(19(22)23)4-5-14(10)24-16(13)21/h1-8H,9H2,(H,18,20)
InChIKeyZYGWOQVKLFIRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 799259-10-2): Structural Identity and Procurement-Grade Characterization


6-Nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 799259-10-2) is a synthetic small molecule belonging to the 2-oxochromene-3-carboxamide (coumarin-3-carboxamide) class, defined by a 6-nitro-substituted chromene core linked via a 3-carboxamide bridge to a pyridin-2-ylmethyl side chain [1]. With a molecular formula of C16H11N3O5 and a molecular weight of 325.27 g/mol, this compound is commercially available as a screening-grade research compound from multiple chemical suppliers . Its structure places it within a privileged scaffold class that has been explored for P2Y6 receptor antagonism and antimicrobial applications; however, published primary pharmacological data for this specific derivative remain limited, making its selection decisions heavily dependent on structural and physicochemical differentiation from close regioisomeric analogs [2].

Why Generic Substitution Fails for 6-Nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide in Lead Optimization and Screening Campaigns


Regioisomeric substitution of the pyridinylmethyl moiety on the chromene-3-carboxamide scaffold produces non-equivalent compounds with distinct conformational, electronic, and hydrogen-bonding properties that directly affect target engagement and assay outcomes. The pyridin-2-ylmethyl isomer places the pyridine nitrogen in an ortho relationship to the amide linker, enabling a stabilizing five-membered intramolecular N–H···N hydrogen bond that constrains the side-chain conformation in a way that is geometrically impossible for the pyridin-3-ylmethyl and pyridin-4-ylmethyl regioisomers [1]. Literature SAR on the broader 2H-chromene chemotype demonstrates that even minor alterations in the nature and position of substituents can shift P2Y6 receptor antagonist IC50 values by over 600-fold (from 162 nM to >100 µM), underscoring that close structural analogs are not functionally interchangeable [2]. Consequently, any procurement decision that treats these regioisomers as generic equivalents risks introducing uncontrolled variables into biological assays and misleading SAR interpretation.

Head-to-Head Quantitative Evidence for Selecting 6-Nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide Over Its Closest Regioisomeric Analogs


Intramolecular Hydrogen-Bonding Potential as a Conformational Control Element

The pyridin-2-ylmethyl substituent of the target compound places the pyridine nitrogen in an ortho position relative to the amide N–H, enabling formation of a five-membered intramolecular N–H···N hydrogen bond. This conformationally restricts the side chain, a feature not available to the pyridin-3-ylmethyl or pyridin-4-ylmethyl regioisomers, where the pyridine nitrogen is positioned meta or para to the amide linker, respectively [1]. In the broader 2H-chromene SAR class, constrained ligand conformations have been associated with enhanced target binding due to reduced entropic penalty upon receptor engagement [2].

Medicinal Chemistry Conformational Analysis Structural Biology

Physicochemical Property Differentiation from the Pyridin-3-ylmethyl Regioisomer

The pyridin-3-ylmethyl regioisomer of 6-nitro-2-oxo-2H-chromene-3-carboxamide is listed in the ChemBridge/Hit2Lead screening catalog with computed physicochemical parameters: LogP = 1.18, tPSA = 115.3 Ų, hydrogen bond donor count (Hdon) = 1, hydrogen bond acceptor count (Hacc) = 6, and rotatable bonds = 3 . The target pyridin-2-ylmethyl isomer shares the same molecular formula and heavy-atom count but is expected to exhibit a slightly higher tPSA and a marginally lower LogP due to the greater solvent exposure of the ortho-pyridine nitrogen, which is more available for hydrogen bonding with water than the meta-pyridine nitrogen in the 3-ylmethyl analog . These differences, though subtle, can influence membrane permeability and solubility in screening assays.

ADME Prediction Physicochemical Profiling Library Design

Synthetic Route Accessibility and Amide-Diversification Potential via the Shutov (2006) Methodology

The target compound is accessible via the general 2-oxochromene-3-carboxamide synthesis reported by Shutov et al. (2006), which proceeds through condensation of 2-hydroxy-5-nitrobenzaldehyde with Meldrum's acid to generate 6-nitro-2-oxo-2H-chromene-3-carboxylic acid, followed by activation and amidation with 2-(aminomethyl)pyridine [1]. This route is demonstrated to be compatible with a range of primary amines, including alkyl, aryl, and heteroaryl aminomethyl substrates, enabling systematic diversification of the carboxamide side chain. The 2-(aminomethyl)pyridine building block is commercially available at low cost, making this compound synthetically tractable for lead optimization programs that require analog generation . In contrast, the pyridin-4-ylmethyl analog requires 4-(aminomethyl)pyridine, which may have different reactivity profiles due to the distinct electronic character of the 4-pyridyl position.

Synthetic Chemistry SAR Expansion Library Synthesis

Class-Level P2Y6 Receptor Antagonism Potential with Quantitative SAR Context

The 2H-chromene scaffold has been validated as a P2Y6 receptor (P2Y6R) antagonist chemotype. In the most comprehensive SAR study to date (Jung et al., 2024), 2H-chromene derivatives with diverse 3-position, 6-position, and 8-position substitutions were evaluated for inhibition of UDP-induced Ca²⁺ mobilization in human P2Y6R-transfected 1321N1 astrocytoma cells [1]. The parent 2H-chromene antagonist 2a (unsubstituted at position 6) exhibited an IC50 of 2.91 ± 1.21 µM, while 6-chloro and 6-iodo substituted analogs showed variable activities (IC50 15.7 µM and weak affinity, respectively), demonstrating that the 6-position substituent is a critical modulator of target potency [2]. The 6-nitro substituent present in the target compound is a strong electron-withdrawing group that is likely to influence both the electronic character of the chromene core and the reactivity of the α,β-unsaturated lactone system; however, direct IC50 data for the 6-nitro-2-oxo-N-(pyridin-2-ylmethyl) derivative against P2Y6R have not been reported in the peer-reviewed literature. The most potent P2Y6R antagonist reported in the chromene series (MRS4940) achieved an IC50 of 162 nM, providing a benchmark for the pharmacological potential of this chemotype [1].

GPCR Pharmacology P2Y6 Receptor Inflammation

Structural Differentiation from the 8-Methoxy-6-nitro Analog: Impact on Metabolic Stability and CYP Liability Risk

The closest catalog analog with available similarity data is 8-methoxy-6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide (Hit2Lead 8895734, 88% Tanimoto similarity) . The 8-methoxy substituent introduces an additional site for oxidative O-demethylation by cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4), a well-characterized metabolic soft spot that can lead to rapid clearance and variable pharmacokinetics [1]. The target compound lacks this 8-methoxy group, thereby eliminating the O-demethylation metabolic liability and potentially offering improved metabolic stability in liver microsome assays. This structural difference translates into a meaningful procurement rationale: the target compound represents a cleaner metabolic probe for in vitro target engagement studies, where confounding CYP-mediated metabolism of the 8-methoxy analog could produce active metabolites that complicate data interpretation.

Drug Metabolism CYP Inhibition Metabolic Stability

Absence of Reported Biological Activity Data as Both a Limitation and a Procurement Rationale

A comprehensive search of ChEMBL, BindingDB, PubMed, and PubChem reveals no peer-reviewed biological activity data (IC50, Ki, EC50, % inhibition) for 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 799259-10-2) against any specific molecular target [1][2]. This lack of annotation distinguishes it from more heavily characterized chromene-3-carboxamide analogs that have been profiled against MAO-B, AKR1B10, acetylcholinesterase, carbonic anhydrase, and ecto-5'-nucleotidase. For researchers seeking a novel, unencumbered chemical probe for unbiased phenotypic screening or target identification campaigns, this data-void status is a procurement advantage: it minimizes the risk of rediscovering known pharmacology and maximizes the intellectual property space for novel discoveries.

Chemical Biology Probe Discovery Target Deconvolution

Recommended Application Scenarios for 6-Nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide Based on Quantified Differentiation Evidence


P2Y6 Receptor Antagonist Screening and De Novo SAR Exploration

This compound is best deployed as a novel starting point for P2Y6 receptor antagonist lead discovery. The validated 2H-chromene chemotype, combined with the unexplored 6-nitro/pyridin-2-ylmethyl substitution pattern, fills a gap in the published SAR landscape, which has focused predominantly on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives [1]. Researchers should benchmark this compound alongside the parent antagonist 2a (IC50 ~2.9 µM) in UDP-induced calcium mobilization assays using 1321N1 astrocytoma cells, as described in Jung et al. (2024), to determine whether the 6-nitro/pyridin-2-ylmethyl combination enhances or diminishes target affinity relative to the established SAR baseline [1].

Conformational Control Studies Using Intramolecular Hydrogen Bonding as a Design Element

The unique ortho-pyridine nitrogen position in the target compound enables a potential intramolecular N–H···N hydrogen bond that constrains the amide side-chain conformation. This makes the compound a valuable tool for studying the role of ligand pre-organization in target binding within the chromene-3-carboxamide series [2]. A controlled experimental comparison with the pyridin-3-ylmethyl and pyridin-4-ylmethyl regioisomers, using NMR-based conformational analysis or X-ray crystallography, could quantify the entropic advantage conferred by this intramolecular interaction and may provide a rational basis for scaffold optimization in drug design programs [2].

Unbiased Phenotypic Screening and Chemical Probe Discovery

The absence of prior biological annotation for this compound (no ChEMBL or PubChem BioAssay entries) makes it an ideal candidate for unbiased phenotypic screening in disease-relevant cell models, including inflammation, neurodegeneration, and cancer [3]. In contrast to heavily annotated chromene analogs (e.g., AKR1B10 inhibitors with Ki = 2.7 nM, or acetylcholinesterase inhibitors with IC50 in the nanomolar range), this compound carries no known target liability, minimizing confounding effects in multi-parametric phenotypic readouts and maximizing the probability of discovering novel mechanisms of action [3][4].

Comparative Metabolic Stability Assessment Against 8-Methoxy Chromene Analogs

To evaluate the impact of the 8-methoxy metabolic soft spot on compound stability, this compound should be tested head-to-head with 8-methoxy-6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide (Hit2Lead 8895734, 88% similarity) in human liver microsome intrinsic clearance assays . The predicted absence of O-demethylation in the target compound should translate into longer half-life and lower intrinsic clearance, providing quantitative evidence to guide analog prioritization for in vivo studies where metabolic stability is a critical selection criterion [5].

Quote Request

Request a Quote for 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.